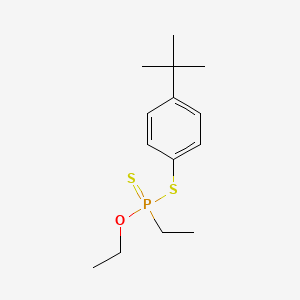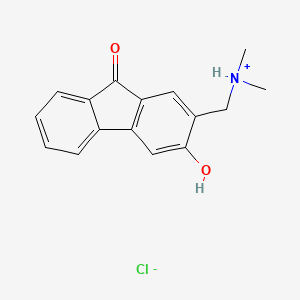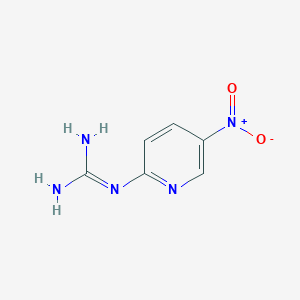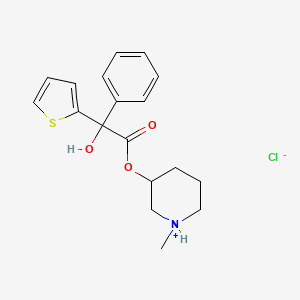
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester is a chemical compound with the molecular formula C10H19O4P and a molecular weight of 234.23 . It is known for its unique structure, which includes a cyclohexene ring bonded to a phosphoric acid ester group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester can be synthesized through the esterification of phosphoric acid with 1-cyclohexen-1-ol and diethyl phosphite. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to separate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters. These products have diverse applications in different fields .
Scientific Research Applications
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphoric acid, 1-cyclohexen-1-yl diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester can be compared with similar compounds such as:
Phosphoric acid, 2-cyclohexen-1-yl diethyl ester: Similar structure but with a different position of the cyclohexene ring.
Phosphoric acid, 1H-benzotriazol-1-yl diethyl ester: Contains a benzotriazole ring instead of a cyclohexene ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
4452-32-8 |
|---|---|
Molecular Formula |
C10H19O4P |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
cyclohexen-1-yl diethyl phosphate |
InChI |
InChI=1S/C10H19O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3 |
InChI Key |
HSZLFXQMARYHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
